2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a tert-butyl group and a pyrrolidinyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with sodium azide and carbon disulfide to form the corresponding tetrazole intermediate. This intermediate is then reacted with (2R)-pyrrolidine to yield the final product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Scientific Research Applications
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-2-pyrrolidone-5-carboxylate
- tert-Butyl 5-oxo-L-prolinate
- tert-Butyl L-pyroglutamate
Uniqueness
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the tert-butyl and pyrrolidinyl groups enhances its stability and makes it a versatile compound for various applications .
Properties
CAS No. |
920748-18-1 |
---|---|
Molecular Formula |
C9H17N5 |
Molecular Weight |
195.27 g/mol |
IUPAC Name |
2-tert-butyl-5-[(2R)-pyrrolidin-2-yl]tetrazole |
InChI |
InChI=1S/C9H17N5/c1-9(2,3)14-12-8(11-13-14)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
XQAKPQPBZHEEIS-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)N1N=C(N=N1)[C@H]2CCCN2 |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.